molecular formula C23H21FN2O5 B2594223 3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351595-52-2

3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2594223
CAS No.: 1351595-52-2
M. Wt: 424.428
InChI Key: HFFPFPMXTPITIE-UHFFFAOYSA-N
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Description

The compound “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” is a chemical compound that is part of the chromene family . Chromenes are a class of compounds that have been found to have various biological activities .


Synthesis Analysis

The synthesis of chromene derivatives often involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR signals in a series of 4-oxo-4-chromene-2-carboxamides have been analyzed in terms of rotation of the amide group .


Chemical Reactions Analysis

The chemical reactions involving chromene derivatives can be quite complex. For instance, an unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has been reported, leading to the formation of bis-chromones .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, NMR can be used to analyze the rotational barriers and conformational options .

Scientific Research Applications

Synthesis Methods

  • Efficient One-Pot Synthesis: Researchers have developed one-pot synthesis methods for chromene derivatives, including 4H-chromene-3-carboxamides, demonstrating efficient, simple, and broad substrate scopes (Subbareddy & Sumathi, 2017).
  • Solvent-Free Synthesis: Novel methods for synthesizing 4H-chromene-3-carboxamide derivatives under solvent-free conditions have been reported, emphasizing environmental friendliness and efficiency (Chitreddy & Shanmugam, 2017).

Biological Activities

  • Antioxidant and Antibacterial Properties: Certain 4H-chromene-3-carboxamide derivatives exhibit significant antioxidant and antibacterial activities, highlighting their potential in pharmaceutical applications (Subbareddy & Sumathi, 2017).
  • Anticholinesterase Activity: N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown notable activity against acetylcholinesterase, suggesting their use in treating neurological disorders (Ghanei-Nasab et al., 2016).

Chemical Properties

  • Crystal Structures: The molecular structure and crystallography of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been explored, providing insights into their chemical properties and potential applications (Gomes et al., 2015).

Other Applications

  • Chemosensors: Chromene derivatives have been used to develop highly sensitive and selective chemosensors, particularly for detecting ions like Cu2+ and H2PO4− (Meng et al., 2018).
  • Fluorescence Imaging: They have also been utilized in fluorescence imaging, revealing high thiol levels in drug-resistant cells, which is crucial for understanding cancer cell biology (Ma et al., 2020).

Future Directions

The future directions for research on “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, chromone-2-carboxamido-alkylamines have shown promise as potential anti-Alzheimer’s agents , suggesting that similar compounds could also have therapeutic potential.

Properties

IUPAC Name

[3-[(4-oxochromene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c24-14-8-10-15(11-9-14)26-23(29)30-17-5-3-4-16(12-17)25-22(28)21-13-19(27)18-6-1-2-7-20(18)31-21/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFPFPMXTPITIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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